4,5-Epoxyhexan-3-one

Description

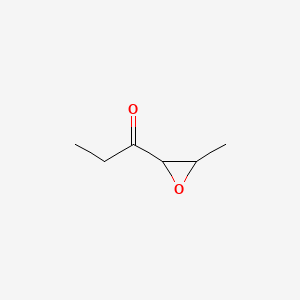

Structure

2D Structure

3D Structure

Properties

CAS No. |

6124-56-7 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

1-(3-methyloxiran-2-yl)propan-1-one |

InChI |

InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h4,6H,3H2,1-2H3 |

InChI Key |

AYDFAMFONQBYIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1C(O1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Stereoselective and Enantioselective Synthesis of 4,5-Epoxyhexan-3-one

Achieving high levels of stereocontrol in the synthesis of this compound is paramount for its application in asymmetric synthesis. The primary precursor for these transformations is the corresponding α,β-unsaturated ketone, (E)-hex-4-en-3-one. Methodologies focus on the enantioselective epoxidation of this substrate.

Asymmetric Epoxidation of Enones and Related Precursors

The direct asymmetric epoxidation of α,β-unsaturated ketones, such as (E)-hex-4-en-3-one, is a powerful strategy for the synthesis of chiral epoxy ketones. This can be achieved through both organocatalytic and metal-catalyzed approaches.

Organocatalysis has emerged as a robust tool for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. researchgate.net In the context of epoxidation, chiral ketones have been successfully employed as catalysts. polyu.edu.hk The Shi epoxidation, which utilizes a fructose-derived chiral ketone, is a prominent example of this class of reaction. wikipedia.orgsigmaaldrich.com This catalyst, in the presence of an oxidant like Oxone, generates a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the double bond of the enone in an enantioselective manner. sigmaaldrich.comresearchgate.net

Another significant organocatalytic approach involves the use of chiral amines, particularly cinchona alkaloids, as phase-transfer catalysts. acs.orgnih.gov These catalysts can activate both the enone substrate and the peroxide nucleophile, facilitating a highly enantioselective conjugate addition followed by intramolecular cyclization to form the epoxide. nih.gov This method has proven effective for a wide range of α,β-unsaturated ketones, offering excellent yields and enantioselectivities (up to >99% ee) with low catalyst loadings. acs.orgnih.gov The reaction mechanism for base-catalyzed nucleophilic epoxidation involves the addition of a hydroperoxide to the enone, followed by an intramolecular nucleophilic substitution of the resulting enolate to form the epoxide. nih.govthieme-connect.de

Table 1: Organocatalytic Asymmetric Epoxidation of α,β-Unsaturated Ketones

| Catalyst Type | Example Catalyst | Oxidant | Key Features | Typical ee (%) |

|---|---|---|---|---|

| Chiral Ketone | Shi Catalyst (fructose-derived) | Oxone, H₂O₂ | In situ generation of chiral dioxirane. sigmaaldrich.com | Good to excellent |

| Cinchona Alkaloid | Amide-based Cinchona Alkaloids | Peroxides | Phase-transfer catalysis, low catalyst loading. acs.orgnih.gov | Up to >99 acs.orgnih.gov |

| Chiral Primary Amine Salt | Diamine salts | Hydrogen Peroxide | Bifunctional activation of enone and peroxide. mdpi.com | 92-99 mdpi.com |

Metal-catalyzed epoxidation reactions offer a complementary approach to organocatalysis, often with high efficiency and selectivity. Iron, being an abundant and environmentally benign metal, has been the focus of significant research in this area. acs.orgnih.gov Iron complexes with carefully designed chiral ligands, such as phenanthroline or N-based tetradentate ligands, have been shown to catalyze the asymmetric epoxidation of enones with high enantioselectivity. acs.orgnih.govacs.org These systems can be effective for challenging substrates, including acyclic β,β-disubstituted enones, providing access to highly enantioenriched α,β-epoxyketones (up to 92% ee). acs.orgnih.gov

Lanthanide complexes, particularly those of ytterbium and lanthanum with chiral ligands like BINOL derivatives, have also been successfully employed in the asymmetric epoxidation of α,β-unsaturated ketones. rug.nl The Shibasaki catalyst, for instance, generated from La(O-i-Pr)₃ and BINOL, effectively catalyzes the epoxidation of a range of enones using cumene (B47948) hydroperoxide as the oxidant. rug.nl Similarly, ytterbium complexes with substituted BINOL ligands have demonstrated high efficiency and enantioselectivity. rug.nl

Table 2: Metal-Catalyzed Asymmetric Epoxidation of α,β-Unsaturated Ketones

| Metal | Chiral Ligand | Oxidant | Key Features | Typical ee (%) |

|---|---|---|---|---|

| Iron | Phenanthroline derivatives | H₂O₂ | Environmentally benign metal, effective for challenging substrates. acs.orgnih.gov | Up to 92 acs.orgnih.gov |

| Iron | C₁-symmetric tetradentate N-based ligand | H₂O₂ | Mild conditions, short reaction times. acs.org | Up to 95 acs.org |

| Ytterbium | 6,6'-diphenyl-BINOL | Cumene hydroperoxide | Efficient for a range of enones. rug.nl | Up to 97 rug.nl |

| Lanthanum | BINOL | Cumene hydroperoxide | Shibasaki catalyst system. rug.nl | Good to excellent |

Chiral Pool and Auxiliary-Based Strategies for Stereocontrol

The chiral pool provides a source of readily available, enantiomerically pure starting materials that can be elaborated into more complex target molecules. For the synthesis of this compound, a chiral starting material containing the required stereocenters or a precursor that allows for their diastereoselective installation can be envisioned. For instance, carbohydrates and terpenes are common chiral pool starting materials. nih.gov A strategy could involve starting with a chiral building block that, after a series of transformations, leads to an intermediate poised for epoxidation where the existing stereocenter directs the stereochemical outcome of the epoxide formation.

Chiral auxiliary-based strategies involve the temporary attachment of a chiral molecule to the substrate, which directs the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. While effective, this approach is often less atom-economical than catalytic methods.

Enzymatic and Biocatalytic Routes to Epoxide Formation (focused on methodology)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as peroxygenases and monooxygenases, can catalyze epoxidation reactions with high regio- and stereoselectivity under mild conditions. nih.gov Fungal unspecific peroxygenases (UPOs), for example, have demonstrated the ability to epoxidize fatty acids with excellent selectivity. nih.gov While specific examples for this compound are not prevalent, the principles of enzymatic epoxidation of α,β-unsaturated systems are applicable. The reaction typically involves the enzyme utilizing a peroxide, often hydrogen peroxide, as the oxidant to generate a high-valent oxygen-transferring species that performs the epoxidation. researchgate.net Lipases can also be used in chemo-enzymatic processes where they generate a peracid in situ, which then acts as the epoxidizing agent. researchgate.net

Conventional Synthetic Routes to this compound

Conventional synthetic routes to this compound generally involve a two-step process: the synthesis of the precursor (E)-hex-4-en-3-one, followed by its epoxidation using a stoichiometric achiral oxidant.

The precursor, hex-4-en-3-one, can be prepared through various methods. One common approach is the catalyzed dehydration of 4-hydroxy-3-hexanone. google.com This reaction can be carried out in the gas phase over a solid acid catalyst. google.com

Once the enone is obtained, its epoxidation can be achieved using a variety of reagents. A classic method is the Weitz-Scheffer epoxidation, which employs alkaline hydrogen peroxide. nih.gov Other common peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for the epoxidation of electron-deficient alkenes like α,β-unsaturated ketones. nih.gov These methods are generally high-yielding but produce a racemic mixture of the (4R,5S) and (4S,5R) enantiomers of this compound.

Epoxidation of Olefinic Ketone Precursors

The most direct and common method for the synthesis of this compound is the epoxidation of its corresponding α,β-unsaturated precursor, hex-4-en-3-one. Due to the electron-deficient nature of the double bond in α,β-unsaturated ketones, nucleophilic epoxidation methods are typically employed. This involves the conjugate addition of a nucleophilic oxidant, followed by intramolecular cyclization to form the epoxide ring. wikipedia.orgchem-station.com

A prevalent method for this transformation is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions. wikipedia.org The reaction is initiated by the formation of a hydroperoxide anion, which acts as the nucleophile.

Table 1: Representative Conditions for Nucleophilic Epoxidation of α,β-Unsaturated Ketones

| Oxidant | Base | Catalyst | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Hydrogen Peroxide | NaOH | None | Methanol/Water | 70-90 |

| tert-Butyl hydroperoxide | DBU | None | THF | 65-85 |

Note: This data is representative of nucleophilic epoxidations of simple α,β-unsaturated ketones and serves as an illustrative guide for the synthesis of this compound.

The reaction mechanism involves the nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone, forming an enolate intermediate. This is followed by an intramolecular SN2 reaction where the enolate oxygen displaces the hydroxide (B78521) leaving group to form the epoxide ring. chem-station.com

Other Synthetic Pathways

Beyond the classical nucleophilic epoxidation, other synthetic strategies can be envisioned for the preparation of this compound. Organocatalysis has emerged as a powerful tool for asymmetric epoxidation. Chiral catalysts, such as imidazolidinones, can activate α,β-unsaturated aldehydes and ketones towards epoxidation, offering a route to enantiomerically enriched products. princeton.edu While specific examples for hex-4-en-3-one are not prevalent in the literature, the general methodology is applicable.

Metal-catalyzed epoxidations, though more common for electron-rich olefins, can also be adapted for enones. For instance, vanadium-based catalysts have been shown to be effective in the epoxidation of certain unsaturated ketones. rsc.org Additionally, the use of dioxiranes, generated in situ from a ketone catalyst and an oxidant like Oxone, presents another viable pathway for the epoxidation of electron-deficient olefins. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

In line with the growing importance of sustainable chemical processes, the synthesis of this compound can be designed to adhere to green chemistry principles. A key aspect is the choice of oxidant. Hydrogen peroxide is considered a green oxidant as its only byproduct is water. researchgate.net The use of H2O2 in catalytic systems minimizes the generation of stoichiometric waste. acsgcipr.org

Furthermore, the development of heterogeneous catalysts for the epoxidation of enones can contribute to a more sustainable process. Heterogeneous catalysts can be more easily separated from the reaction mixture and potentially reused, reducing waste and cost. acsgcipr.org The use of environmentally benign solvents, or even solvent-free conditions, further enhances the green credentials of the synthesis. scielo.org.za For instance, the use of ionic liquids as a reaction medium for manganese-catalyzed epoxidations with hydrogen peroxide has been explored. organic-chemistry.org

Derivatization and Scaffold Construction from this compound

The strained three-membered ring of this compound, combined with the adjacent ketone functionality, makes it a versatile intermediate for the synthesis of a variety of more complex molecules.

Preparation of Chiral Building Blocks

Enantiomerically enriched this compound is a valuable precursor for the synthesis of chiral building blocks. The epoxide can undergo stereospecific ring-opening reactions with various nucleophiles. For example, the reduction of the epoxide with a hydride source can lead to the formation of a chiral 1,2-diol. mdpi.com Alternatively, ring-opening with other nucleophiles can introduce a wide range of functional groups.

The ketone functionality can also be a site for stereoselective transformations. For instance, asymmetric reduction of the ketone can yield a chiral β-hydroxy epoxide. Subsequent ring-opening of this intermediate would provide access to chiral 1,3-diols. elsevierpure.com

Table 2: Potential Chiral Building Blocks from this compound

| Starting Material | Reagent | Product Type | Potential Application |

|---|---|---|---|

| This compound | Hydride reducing agent (e.g., NaBH4) | Chiral β-hydroxy epoxide | Precursor to 1,3-diols |

| This compound | Acid-catalyzed hydrolysis | Chiral 1,2-diol | Ligands, pharmaceutical intermediates |

Note: This table illustrates the potential for generating chiral building blocks from this compound based on established reactivity of epoxy ketones.

Formation of Complex Molecular Architectures

The reactivity of this compound allows for its incorporation into more complex molecular scaffolds. The epoxide can serve as an electrophile in reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For example, intramolecular cyclization reactions initiated by the ring-opening of the epoxide can be used to construct heterocyclic systems. nih.govsemanticscholar.org

Furthermore, the combination of the ketone and epoxide functionalities allows for sequential reactions to build molecular complexity. For instance, an initial reaction at the ketone, such as an aldol (B89426) condensation, could be followed by a subsequent transformation involving the epoxide ring. While specific total syntheses employing this compound are not widely documented, its structural motifs are present in various natural products, suggesting its potential as a key intermediate in their synthesis. mdpi.comnih.gov

Reactivity and Mechanistic Investigations

Epoxide Ring-Opening Reactions of 4,5-Epoxyhexan-3-one

The cleavage of the epoxide ring in this compound can be initiated under acidic, basic, or metal-catalyzed conditions. These reactions are fundamental in synthetic chemistry as they introduce two new vicinal functional groups with defined stereochemistry. mdpi.com

The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring of this compound (at carbon C4 or C5) is highly dependent on the reaction conditions. libretexts.org In general, the stereochemistry of the ring-opening is an anti-addition, where the nucleophile attacks from the face opposite to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. chemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring toward nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction mechanism is considered a hybrid between SN1 and SN2 pathways. libretexts.orglibretexts.org While a full carbocation is not typically formed, significant positive charge develops on the epoxide carbons in the transition state. This positive charge is better stabilized on the more substituted carbon atom.

For this compound, the C4 carbon is more substituted than the C5 carbon. Consequently, under acidic catalysis, the nucleophile will preferentially attack the C4 position. masterorganicchemistry.comkhanacademy.org This leads to the formation of a β-hydroxy-α-substituted ketone. For example, hydrolysis with aqueous acid (H₃O⁺) would yield 4-hydroxy-5-methyl-4-(nucleophile)hexan-3-one. The reaction proceeds with anti-stereochemistry. libretexts.org

| Condition | Nucleophile (Nu⁻) | Expected Major Product | Mechanistic Rationale |

| Acidic (e.g., H₂SO₄) | H₂O | 4,5-dihydroxy-4-methylhexan-3-one | Attack at the more substituted carbon (C4) due to stabilization of partial positive charge in the transition state. libretexts.org |

| Acidic (e.g., HBr) | Br⁻ | 4-bromo-5-hydroxy-5-methylhexan-3-one | SN1-like character favors attack at the more substituted position (C4). libretexts.org |

In contrast to acid-catalyzed reactions, base-catalyzed epoxide ring-opening proceeds via a classic SN2 mechanism. libretexts.orgyoutube.com The reaction does not involve protonation of the epoxide oxygen; instead, a strong nucleophile directly attacks one of the epoxide carbons. youtube.com Due to the SN2 nature, steric hindrance is the dominant factor controlling regioselectivity. The nucleophile will attack the less sterically hindered carbon atom. khanacademy.orgyoutube.com

In this compound, the C5 carbon is less substituted (secondary) than the C4 carbon (tertiary). Therefore, under basic conditions, nucleophilic attack occurs preferentially at C5. youtube.compearson.com This results in the formation of a γ-hydroxy-β-substituted ketone. For instance, reaction with sodium methoxide (B1231860) (NaOMe) would yield 5-hydroxy-4-methoxy-4-methylhexan-3-one. The stereochemistry of the product shows an anti-relationship between the newly formed hydroxyl group and the incorporated nucleophile. chemistrysteps.com

| Condition | Nucleophile (Nu⁻) | Expected Major Product | Mechanistic Rationale |

| Basic (e.g., NaOMe) | MeO⁻ | 5-hydroxy-4-methoxy-4-methylhexan-3-one | SN2 attack at the less sterically hindered carbon (C5). libretexts.org |

| Basic (e.g., NaCN) | CN⁻ | 4-cyano-5-hydroxy-5-methylhexan-3-one | Steric factors direct the nucleophile to the less substituted position (C5). chemistrysteps.com |

Transition metal complexes, particularly those involving Lewis acidic metals, are effective catalysts for epoxide ring-opening reactions. These catalysts can activate the epoxide by coordinating to the oxygen atom, similar to a proton, but can offer superior control over regio- and stereoselectivity. rsc.orgsciopen.com Chiral metal–salen complexes (e.g., with Cr(III), Co(III), Al(III)) are widely used for asymmetric ring-opening, enabling the synthesis of enantiomerically enriched products. mdpi.com

The regioselectivity in transition metal-catalyzed reactions is not as straightforward as in purely acid- or base-catalyzed systems and is highly dependent on the specific combination of the metal, ligand, and nucleophile. rsc.org By tuning the steric and electronic properties of the catalyst, it is possible to direct the nucleophile to either the C4 or C5 position of this compound, often with high selectivity that may differ from the classical predictions. mdpi.comrsc.org For example, certain aluminum salen catalysts have been shown to control regioselectivity in the ring opening of unbiased trans-epoxides. rsc.org

Beyond simple ring-opening, α,β-epoxyketones like this compound can undergo synthetically useful rearrangement and fragmentation reactions, often promoted by acidic or basic conditions. libretexts.org

The Eschenmoser fragmentation is a key reaction of α,β-epoxyketones. drugfuture.comsynarchive.com This process converts the epoxyketone into an alkyne and a carbonyl compound through reaction with an aryl sulfonylhydrazine, such as p-toluenesulfonylhydrazide, under mild acidic or basic conditions. wikipedia.orgwikiwand.com

The mechanism begins with the formation of a p-toluenesulfonylhydrazone from the ketone functionality of this compound. wikipedia.org In the presence of an acid (e.g., acetic acid), the epoxide oxygen is protonated, which facilitates a fragmentation cascade. wikiwand.com This fragmentation is driven by the formation of three stable products: a carbonyl compound, an alkyne, and molecular nitrogen (N₂). wikipedia.org

For this compound, the Eschenmoser fragmentation would be expected to yield but-1-yne and propanal. This reaction provides a powerful method for cleaving a carbon-carbon bond adjacent to a carbonyl group and installing an alkyne functionality. thieme-connect.de

Rearrangements and Fragmentation Reactions

Other Acid- or Lewis Acid-Promoted Rearrangements

The presence of the oxirane ring makes this compound susceptible to rearrangements catalyzed by Brønsted or Lewis acids. A prominent transformation for epoxides under these conditions is the Meinwald rearrangement, which converts an epoxide into a carbonyl compound, such as a ketone or an aldehyde. nih.govresearchgate.net This reaction is a synthetically valuable method for isomerization. researchgate.net

The general mechanism for the Lewis acid-catalyzed rearrangement involves several key steps:

Activation: The Lewis acid (LA) coordinates to the oxygen atom of the epoxide ring, making it a better leaving group and activating the C-O bonds towards cleavage. researchgate.netcore.ac.uk

Ring-Opening: The activated epoxide ring opens to form a carbocation intermediate. For this compound, this opening can occur at either C4 or C5, leading to two potential carbocation intermediates. The formation of the more stable carbocation is generally favored. In this case, the secondary carbocation at C5 would be more stable than the primary carbocation that would form at C4.

1,2-Shift: The carbocation intermediate rapidly rearranges through a 1,2-hydride or 1,2-alkyl shift to form a more stable, protonated carbonyl species. nih.gov

Deprotonation: Loss of the Lewis acid catalyst yields the final carbonyl product.

For this compound, the rearrangement can proceed through different pathways depending on which carbocation is formed and which group migrates, as illustrated below:

Pathway A (via C5 carbocation): Ring opening leads to the more stable secondary carbocation at C5.

A subsequent 1,2-hydride shift from C4 would result in the formation of Hexan-3,4-dione .

A 1,2-methyl shift from C6 (the terminal methyl group) would yield 5-Methyl-4-oxohexanal .

Pathway B (via C4 carbocation): If the less stable primary carbocation at C4 were to form, a 1,2-hydride shift from C5 would lead to the formation of Hexan-3,5-dione .

The product distribution is highly dependent on the specific Lewis acid used, the solvent, and the reaction temperature, which influence the stability of the intermediates and the activation energies of the competing rearrangement pathways. nih.govcore.ac.uk In some cases, δ,γ-epoxyketones have been observed to rearrange into furan (B31954) derivatives, suggesting another potential, though likely minor, reaction pathway for related structures. tandfonline.com

Reactivity of the Ketone Moiety in this compound

The ketone functional group at the C3 position provides a second reactive site within the molecule, capable of undergoing a range of characteristic carbonyl reactions.

The carbonyl carbon of this compound is electrophilic and can be targeted by various nucleophiles. Standard functional group interconversions are possible, although chemoselectivity is a major consideration due to the presence of the reactive epoxide ring.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield 4,5-Epoxyhexan-3-ol . Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the ketone and also open the epoxide ring.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl carbon to form tertiary alcohols. However, these reagents are also strong bases and nucleophiles that can readily catalyze the opening of the epoxide ring, leading to mixtures of products.

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, using a phosphorus ylide (Ph₃P=CR₂). This reaction is typically chemoselective for ketones and aldehydes and would be expected to leave the epoxide ring intact under standard conditions.

The ketone possesses acidic protons on the α-carbon (C2), which can be removed by a base to form a nucleophilic enolate intermediate. masterorganicchemistry.comlibretexts.org The pKa of α-protons in typical ketones is around 19-20, making them accessible to strong bases. youtube.com

The enolization of this compound involves the deprotonation at C2:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), removes a proton from the C2 position.

Enolate Formation: A resonance-stabilized enolate is formed, with the negative charge delocalized between the α-carbon (C2) and the oxygen atom of the carbonyl group. libretexts.org

Since this compound has α-protons on only one side of the carbonyl group, the issue of forming kinetic versus thermodynamic enolates does not arise; only one regioisomeric enolate is possible. masterorganicchemistry.com This enolate is a powerful nucleophile and can be used to form new carbon-carbon bonds at the C2 position through reactions such as:

Alkylation: Reaction with an alkyl halide (R-X) in an Sₙ2 reaction.

Aldol (B89426) Addition: Reaction with another aldehyde or ketone to form a β-hydroxy ketone.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The bifunctional nature of this compound makes selectivity a central issue in its chemical transformations. The outcome of a given reaction depends on the ability of a reagent to differentiate between the ketone and the epoxide (chemoselectivity), between the two carbons of the epoxide (regioselectivity), and on the influence of the existing chiral centers (stereoselectivity).

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over the other. The choice of reagent and reaction conditions is critical. For instance, soft nucleophiles tend to react at the epoxide, while some hard nucleophiles or reducing agents may prefer the carbonyl group.

| Reagent Type | Probable Site of Reaction | Typical Product |

|---|---|---|

| Lewis Acids (e.g., BF₃, Sc(OTf)₃) | Epoxide Oxygen | Rearrangement Products (Diketones) |

| Hydride Reducing Agents (e.g., NaBH₄) | Ketone Carbonyl | Epoxy Alcohol |

| Strong Nucleophiles / Bases (e.g., RMgX, LDA) | Both / α-Proton | Mixtures / Enolate |

| Phosphorus Ylides (Wittig Reagents) | Ketone Carbonyl | Epoxy Alkene |

Regioselectivity: This is most relevant in the ring-opening of the unsymmetrical epoxide. The site of nucleophilic attack is governed by the reaction mechanism.

Acid-Catalyzed Conditions: The reaction proceeds through an Sₙ1-like mechanism. The nucleophile attacks the carbon atom that can better stabilize a positive charge (the more substituted carbon). Therefore, attack is favored at C5. researchgate.netyoutube.com

Base-Catalyzed/Nucleophilic Conditions: The reaction follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, which is C4. researchgate.netyoutube.com

Stereoselectivity: The molecule contains two adjacent stereocenters at C4 and C5. Their configuration influences the stereochemical outcome of subsequent reactions. wikipedia.orgorganicchemistrytutor.com

Epoxide Opening: An Sₙ2 attack on the epoxide occurs with inversion of configuration at the center of attack. For example, a nucleophilic attack at C4 would invert the stereochemistry at that position.

Diastereoselectivity: The existing chirality can direct the approach of reagents to other parts of the molecule. For example, the reduction of the ketone or the alkylation of the enolate could proceed with diastereoselectivity, favoring the formation of one diastereomer over another due to steric hindrance or electronic effects imposed by the adjacent epoxy group. acs.orgmasterorganicchemistry.com

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic principles govern the product distribution in many reactions of this compound, particularly when competing reaction pathways are available. wikipedia.orgpearson.com A reaction is under kinetic control when the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). libretexts.orgmasterorganicchemistry.com A reaction is under thermodynamic control when the major product is the most stable one, which requires that the reaction conditions allow for equilibrium to be established. libretexts.orgmasterorganicchemistry.com

This distinction is highly relevant to the Lewis acid-promoted rearrangements discussed in section 3.1.2.2. The distribution of the resulting diketone isomers (e.g., Hexan-3,4-dione vs. Hexan-3,5-dione) can be influenced by the reaction conditions.

Kinetic Product: Formed at low temperatures with short reaction times. This product corresponds to the pathway with the lowest-energy transition state, which often involves the formation and rearrangement of the most stable carbocation intermediate.

Thermodynamic Product: Formed at higher temperatures with longer reaction times, allowing the initial products to revert to the intermediate and equilibrate to the most thermodynamically stable final product.

The general conditions that favor either kinetic or thermodynamic control are summarized in the table below.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Base (for enolate formation) | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) |

| Reversibility | Irreversible or pseudo-irreversible | Reversible |

Advanced Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced NMR techniques are indispensable for elucidating the complex stereochemistry of 4,5-Epoxyhexan-3-one, which contains two contiguous chiral centers (C4 and C5). These methods allow for the determination of both the relative and absolute configuration of the stereoisomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments for determining the relative stereochemistry of molecules. acdlabs.comlibretexts.orgnanalysis.com These techniques detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are directly connected through chemical bonds. nanalysis.com By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial arrangement of substituents around the chiral centers can be deduced. libretexts.org

For this compound, the key to determining the relative configuration of the C4 and C5 stereocenters is the observation of NOE/ROE correlations between the proton at C4 (H4) and the protons of the methyl group at C5 (H6).

Trans Isomer: In the trans configuration, the H4 proton and the C6 methyl group are on opposite sides of the epoxide ring. Therefore, no significant NOE or ROE correlation is expected between H4 and H6.

Cis Isomer: In the cis configuration, the H4 proton and the C6 methyl group are on the same side of the epoxide ring, bringing them into close spatial proximity. This proximity would result in a clear NOE or ROE cross-peak between H4 and H6.

The interpretation of these correlations allows for the unambiguous assignment of the relative stereochemistry as either cis or trans. nih.gov

Table 1: Expected NOESY/ROESY Correlations for Stereochemical Assignment of this compound Isomers.

| Proton Pair | Expected Correlation in cis Isomer | Expected Correlation in trans Isomer | Rationale |

|---|---|---|---|

| H4 – H5 | Strong | Strong | Protons on adjacent carbons in the epoxide ring are close in space in both isomers. |

| H4 – H6 | Strong | Weak/Absent | Protons are on the same face of the ring in the cis isomer, leading to close proximity. They are on opposite faces in the trans isomer. |

This table is generated based on established principles of NOESY/ROESY spectroscopy and serves as an illustrative example.

While NOESY/ROESY can establish the relative configuration, determining the enantiomeric excess (e.e.) and assigning the absolute configuration of a chiral molecule requires a different approach. One common NMR method involves the use of chiral shift reagents (CSRs), typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). researchgate.netgoogle.comuoa.gr

When a chiral substrate like this compound, which contains a Lewis basic ketone group, interacts with a chiral lanthanide complex, it forms transient diastereomeric complexes. google.com These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. acs.org The integration of these separated signals allows for the direct calculation of the enantiomeric excess. researchgate.net

Furthermore, by comparing the direction of the induced shifts (upfield or downfield) for a specific enantiomer with established models for the chiral shift reagent, it is often possible to assign the absolute configuration (e.g., (4R, 5S) vs. (4S, 5R)). thieme-connect.de

Table 2: Representative Data for Enantiomeric Excess Determination using a Chiral Shift Reagent.

| Proton Signal | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (4R,5R)-enantiomer | Chemical Shift (δ) with CSR (ppm) - (4S,5S)-enantiomer | Δδ (ppm) |

|---|---|---|---|---|

| H1 (CH₃-C=O) | 2.15 | 2.55 | 2.50 | 0.05 |

| H4 | 3.10 | 3.80 | 3.72 | 0.08 |

| H5 | 2.90 | 3.50 | 3.45 | 0.05 |

This table presents hypothetical data to illustrate the principle of signal separation for enantiomers in the presence of a chiral shift reagent. Actual chemical shifts and separations will vary depending on the specific reagent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation. triprinceton.org These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of a bond. triprinceton.org

For this compound, IR and Raman spectroscopy can confirm the presence of the key functional groups: the carbonyl (C=O) group of the ketone and the C-O-C bonds of the epoxide ring.

Carbonyl (C=O) Stretch: A strong absorption in the IR spectrum and a corresponding band in the Raman spectrum are expected in the region of 1700-1730 cm⁻¹. triprinceton.org The exact position can be influenced by the electronic effect of the adjacent epoxide ring.

Epoxide Ring Vibrations: The three-membered epoxide ring has characteristic vibrational modes. These include the symmetric and asymmetric C-O-C stretching vibrations and the ring "breathing" mode. The asymmetric C-O-C stretch typically appears as a strong band in the IR spectrum around 810-950 cm⁻¹, while the symmetric C-O-C stretch is found around 750-880 cm⁻¹. spectroscopyonline.com The ring breathing mode, which is often prominent in the Raman spectrum, is expected around 1250 cm⁻¹. spectroscopyonline.comjasco-global.com

Analysis of the fine structure of these bands and comparison with computational models can also provide information about the preferred conformations of the molecule in the gas or liquid phase.

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Medium-Strong |

| C=O Stretch | 1715-1725 | 1715-1725 | Strong (IR), Medium (Raman) |

| Epoxide Ring Breathing | ~1250 | ~1250 | Medium (IR), Strong (Raman) |

| Asymmetric C-O-C Stretch | 810-950 | Weak/Absent | Strong (IR) |

This table is based on typical frequency ranges for ketone and epoxide functionalities. triprinceton.orgspectroscopyonline.com

X-ray Crystallography of this compound Derivatives for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. openstax.orgslideshare.net While obtaining suitable crystals of this compound itself may be challenging, crystalline derivatives can be prepared to facilitate analysis. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous determination of both the relative and absolute stereochemistry (if a chiral reference is present). researchgate.netnih.gov

The resulting crystal structure would confirm the cis or trans relationship between the substituents on the epoxide ring and reveal the preferred conformation of the molecule within the crystal lattice. researchgate.net Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing can also be analyzed. researchgate.net

Table 4: Illustrative Crystallographic Data for an Epoxy Ketone Derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3127 |

| b (Å) | 10.4533 |

| c (Å) | 12.9227 |

| β (°) | 113.769 |

| Volume (ų) | 1276.5 |

| Z | 4 |

Data adapted from a representative chalcone (B49325) epoxide derivative to illustrate typical crystallographic parameters. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Characterization in Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, which provides the molecular weight of a compound and, through fragmentation analysis, information about its structure. In mechanistic studies, MS is invaluable for monitoring the progress of a reaction and characterizing intermediates and products. manchester.ac.uk

For instance, the synthesis of this compound via the epoxidation of an α,β-unsaturated ketone precursor (e.g., hex-4-en-3-one) can be monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). google.comnih.gov By taking aliquots from the reaction mixture over time, the disappearance of the starting material and the appearance of the product can be tracked by their respective molecular ion peaks. researchgate.net

Multiple Reaction Monitoring (MRM) is a particularly powerful MS/MS technique for selectively and quantitatively tracking specific compounds in a complex mixture. science.gov This method involves selecting a specific precursor ion (e.g., the molecular ion of the starting material) and monitoring a characteristic fragment ion, providing high specificity and sensitivity for reaction kinetics studies. science.gov

Table 5: Mass Spectrometry Data for Monitoring the Epoxidation of Hex-4-en-3-one.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Hex-4-en-3-one (Reactant) | C₆H₈O | 96.13 | 97.1 |

This table illustrates how mass spectrometry can distinguish between the reactant and product based on their mass-to-charge ratios, enabling reaction monitoring.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanics forms the foundation for modern computational chemistry, providing the methods to calculate the electronic structure of molecules. These calculations are crucial for understanding chemical bonding, molecular properties, and reactivity. For 4,5-Epoxyhexan-3-one, QM methods can map out electron density distributions, identify reactive sites, and determine the energies of different molecular states.

Table 1: Representative Ground State Properties of this compound (Hypothetical DFT B3LYP/6-31G Data)*

This table presents typical, non-experimental data that would be generated from a DFT calculation to illustrate the expected structural parameters.

| Structural Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C3=O7 | 1.21 Å |

| Bond Length (Å) | C4-C5 | 1.47 Å |

| Bond Length (Å) | C4-O8 | 1.45 Å |

| Bond Length (Å) | C5-O8 | 1.45 Å |

| Bond Angle (°) | O7=C3-C2 | 121.5° |

| Bond Angle (°) | O7=C3-C4 | 120.8° |

| Bond Angle (°) | C4-O8-C5 | 61.2° |

| Dihedral Angle (°) | O7-C3-C4-C5 | -135.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. sumitomo-chem.co.jp Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (e.g., CCSD(T)) offer a systematic way to improve accuracy, albeit at a higher computational cost than DFT. rsc.orgnih.gov

These methods are particularly valuable for studying reaction mechanisms, where an accurate description of bond-breaking and bond-forming processes is essential. nih.gov A notable ab initio study on the closely related compound, cis- and trans-4,5-epoxyhexan-1-ol, investigated its acid-catalyzed intramolecular cyclization. acs.orgresearchgate.net Using HF/6-31G* and B3LYP/6-31G* levels of theory, researchers were able to characterize the transition states for the formation of five- and six-membered cyclic ethers. acs.orgacs.org Such studies demonstrate how ab initio calculations can elucidate complex mechanistic pathways, including the stereochemical outcomes of reactions involving the epoxide ring. acs.org

Prediction of Reaction Pathways, Transition States, and Energy Profiles

A primary application of computational chemistry is the prediction of reaction pathways. uio.noyoutube.com By mapping the potential energy surface (PES), researchers can identify stable intermediates and the transition states that connect them. The energy difference between reactants and a transition state is the activation energy, which determines the reaction rate. sumitomo-chem.co.jp

For this compound, computational methods can predict the outcomes of various reactions, such as nucleophilic attack at the epoxide carbons or reactions involving the ketone functionality. The study of 4,5-epoxyhexan-1-ol serves as an excellent model. acs.org In that work, calculations showed that the formation of furan (B31954) derivatives (a five-membered ring) was energetically preferred over pyran derivatives (a six-membered ring). acs.orgresearchgate.net This preference was attributed to more favorable bond angles in the transition structure leading to the furan product. acs.org

A similar approach could be applied to this compound to predict its reactivity under acidic or basic conditions. An energy profile for a hypothetical acid-catalyzed ring-opening by a nucleophile (e.g., water) would involve protonation of the epoxide oxygen, followed by nucleophilic attack at either C4 or C5. Calculations would determine the relative energy barriers for attack at each carbon, predicting the regioselectivity of the reaction.

Table 2: Hypothetical Energy Profile Data for Acid-Catalyzed Ring Opening of this compound

This table illustrates the type of data generated to build a reaction energy profile, predicting which reaction pathway is more favorable.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₃O⁺ | 0.0 |

| Intermediate 1 | Protonated Epoxide | -5.2 |

| Transition State 1 (TS1) | Nucleophilic attack at C5 | +15.8 |

| Transition State 2 (TS2) | Nucleophilic attack at C4 | +18.1 |

| Product 1 (from TS1) | Product of C5 attack | -12.4 |

| Product 2 (from TS2) | Product of C4 attack | -10.9 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. scribd.com For a flexible molecule like this compound, numerous conformations exist due to the rotation of the ethyl group and the bonds connecting the ketone and epoxide moieties. Identifying the lowest-energy conformations is critical, as they are the most populated at equilibrium and often dictate the molecule's reactivity. unipd.it

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule. researchgate.net MD simulates the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. mdpi.commdpi.com By running an MD simulation, one can observe how this compound samples different conformations and determine the relative stabilities of various rotamers. researchgate.netnih.gov Key interactions, such as steric clashes between the methyl group on the epoxide and the ethyl group of the ketone, can be identified and their energetic cost quantified. lumenlearning.comimperial.ac.uk The most stable conformations will minimize these unfavorable steric interactions. lumenlearning.com

Solvation Effects and Solvent Modeling in Reaction Studies

Chemical reactions are typically performed in a solvent, which can significantly influence reaction rates and equilibria. researchgate.net Solvation effects, such as the stabilization of charged intermediates or transition states by polar solvents, must be considered for accurate computational predictions. acs.org

Computational models can account for the solvent in two primary ways: explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a defined dielectric constant. scirp.org The Polarized Continuum Model (PCM) is a widely used implicit solvation model. scirp.org

For this compound, solvent modeling would be crucial for studying reactions that involve charge separation. For example, in the nucleophilic opening of the epoxide ring, a polar protic solvent would be expected to stabilize the charged transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. acs.orgacs.org Computational studies can quantify this effect by calculating reaction energy profiles in different simulated solvents, providing insights that are vital for optimizing experimental reaction conditions. scielo.br

In Silico Design of Novel Transformations and Catalysts for this compound

In silico (i.e., performed on a computer) design is a rapidly growing field that uses computational methods to discover new catalysts and reactions. beilstein-journals.orgresearchgate.net Instead of relying on trial-and-error in the lab, computational chemists can screen virtual libraries of potential catalysts to identify promising candidates for a specific transformation.

For this compound, one could design a catalyst for a stereoselective reaction, such as the enantioselective reduction of the ketone or a regioselective ring-opening of the epoxide. The process often involves:

Defining the Target Reaction: For instance, the catalytic asymmetric addition of an organometallic reagent to the ketone.

Creating a Virtual Library: Assembling a set of potential catalysts, often based on a common scaffold with varying ligands or substituents. beilstein-journals.org

High-Throughput Screening: Using lower-level computational methods to rapidly estimate the activation energy for the reaction with each catalyst in the library.

Detailed Analysis: Selecting the most promising candidates from the initial screen for more accurate, high-level QM calculations to validate their predicted efficiency and selectivity. uio.no

This approach has been successfully used to design catalysts for other epoxide transformations, such as the asymmetric insertion of CO₂ catalyzed by Frustrated Lewis Pairs. beilstein-journals.org By applying these in silico techniques, it is possible to accelerate the discovery of novel and efficient catalytic systems for the selective functionalization of this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

4,5-Epoxyhexan-3-one as a Versatile Intermediate in Complex Molecule Synthesis

The unique structural features of this compound, namely the presence of both a reactive epoxide ring and a ketone functional group, make it a valuable and versatile intermediate in the synthesis of complex organic molecules. scbt.com Epoxides, also known as oxiranes, are three-membered rings containing an oxygen atom, which are highly reactive due to significant ring strain. scbt.comwur.nl This reactivity allows for a variety of ring-opening reactions with a wide range of nucleophiles, leading to the formation of 1,2-disubstituted products and the introduction of new functional groups. wur.nl The ketone group provides an additional site for chemical modification, further enhancing the synthetic utility of the molecule.

Enantiomerically pure epoxides are crucial building blocks in the synthesis of complex chiral molecules, including many natural products and their analogues. wur.nlresearchgate.net The synthesis of such enantiopure compounds can be approached through several strategies, including the use of a chiral pool, where a readily available enantiopure natural product is used as the starting material. ub.edu Another common approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched enantiomer. researchgate.netub.edu

While direct synthetic routes starting from this compound to specific natural products are not extensively detailed in the provided search results, the utility of similar chiral epoxides as key intermediates is well-established. wur.nlresearchgate.net For instance, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes is a general method to access highly enantioenriched epoxides and 1,2-diols, which are valuable chiral building blocks. researchgate.net A similar strategy could theoretically be applied to resolve racemic this compound, providing access to its enantiopure forms for use in asymmetric synthesis.

The synthesis of complex natural products is a challenging endeavor that often requires the development of novel synthetic methodologies to construct multiple chiral centers with high efficiency. aalto.fi The application of organocatalysis, particularly with chiral secondary amines, has emerged as a powerful tool for the enantioselective synthesis of natural products from α,β-unsaturated aldehydes. mdpi.com

Table 1: Strategies for Enantiopure Compound Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilization of a readily available, enantiopure natural compound as a starting material. ub.edu | Most effective when the target molecule is structurally similar to the starting material. ub.edu |

| Kinetic Resolution | Separation of a racemic mixture based on the different reaction rates of the enantiomers with a chiral reagent or catalyst. ub.edu | The maximum theoretical yield for each enantiomer is 50%. ub.edu |

| Dynamic Kinetic Resolution | A combination of kinetic resolution and in situ racemization of the less reactive enantiomer. ub.edu | Allows for the theoretical conversion of the entire racemic mixture into a single enantiopure product. ub.edu |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively convert a prochiral substrate into a chiral product. aalto.finih.gov | A small amount of a chiral catalyst can generate a large amount of a chiral product. nih.gov |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, with a majority of active pharmaceutical ingredients featuring at least one heterocyclic scaffold. okstate.edu The reactivity of the epoxide and ketone functionalities in this compound makes it a potential precursor for the synthesis of various heterocyclic systems.

The ring-opening of the epoxide can be initiated by a variety of nucleophiles, including those containing nitrogen, oxygen, or sulfur, which can then participate in subsequent cyclization reactions to form heterocyclic rings. For example, reaction with an amine could lead to an amino alcohol, which could then be cyclized to form nitrogen-containing heterocycles. While specific examples utilizing this compound are not detailed in the provided search results, the general principle of using epoxides to construct heterocyclic scaffolds is a common strategy in organic synthesis. mdpi.com

Sequential reactions of bifunctional molecules like aminoalkynes with carbonyl compounds have proven to be a powerful method for assembling polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com Similarly, the dual functionality of this compound could be exploited in cascade reactions to build complex heterocyclic systems.

Table 2: Common Heterocyclic Scaffolds in Medicinal Chemistry

| Heterocycle Type | Examples of Approved Drugs | Therapeutic Area |

|---|---|---|

| Nitrogen-containing | Fluconazole (contains two 1,2,4-triazole (B32235) rings) okstate.edu | Antifungal okstate.edu |

| Nitrogen and Sulfur-containing | Olanzapine, Quetiapine okstate.edu | Antipsychotic okstate.edu |

| Nitrogen and Sulfur-containing | Clopidogrel okstate.edu | Anticoagulant okstate.edu |

Development of New Catalysts and Ligands Utilizing this compound Derived Structures

The development of new catalysts and ligands is a cornerstone of modern organic synthesis, enabling more efficient and selective chemical transformations. Chiral ligands are particularly important for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. polyu.edu.hk While there is no specific information in the provided search results on catalysts or ligands derived directly from this compound, the structural motifs that can be accessed from this compound, such as chiral diols and amino alcohols, are common components of chiral ligands. nih.gov

For example, enantioenriched trans-1,2-amino alcohols are valuable building blocks for the preparation of chiral catalysts and ligands. nih.gov These can be synthesized through the asymmetric ring-opening of meso-epoxides. nih.gov A similar transformation of a derivative of this compound could potentially yield novel chiral ligands.

The modular synthesis of ligands allows for the fine-tuning of their steric and electronic properties to optimize catalytic performance. nih.gov The functional groups present in this compound offer handles for modification and incorporation into larger, more complex ligand architectures. For instance, N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry, and their properties can be systematically varied. beilstein-journals.org It is conceivable that structures derived from this compound could be used to create novel NHC ligands.

Polymer Chemistry: Role of Epoxides and Ketones in Polymerization Research (non-commercial focus)

Epoxides are important monomers in polymer chemistry, most notably for the production of epoxy resins. scbt.com The polymerization of epoxides can proceed through different mechanisms, including cationic and anionic ring-opening polymerization. researchgate.net The presence of a ketone group in this compound could influence its polymerization behavior and the properties of the resulting polymer.

In academic research, there is significant interest in developing new polymers with tailored properties. For example, copolymers of epichlorohydrin (B41342) and 1,2-epoxyhexane (B74757) have been synthesized via cationic ring-opening polymerization to create energetic polymeric binders with improved properties. researchgate.netfraunhofer.de The n-butyl side chain from 1,2-epoxyhexane acts as an internal plasticizer, lowering the glass transition temperature of the copolymer. researchgate.net It is plausible that this compound could be incorporated into similar copolymer systems to modify the polymer backbone with ketone functionalities, which could then be used for further cross-linking or functionalization.

Frontal polymerization is a technique that involves a self-propagating reaction front, which can be used for the rapid curing of epoxy resins. mdpi.com The kinetics of such polymerizations are highly dependent on the structure of the monomers and the initiator system used. mdpi.com The reactivity of both the epoxide and ketone groups in this compound could lead to complex polymerization kinetics and network structures in such systems.

Fine Chemical Synthesis: Academic Exploration of Novel Pathways

The synthesis of fine chemicals often requires the development of novel and efficient synthetic routes. researchgate.net The unique combination of functional groups in this compound makes it an interesting substrate for academic exploration of new synthetic pathways. The reactivity of the epoxide ring allows for a wide range of transformations, including ring-opening with various nucleophiles and isomerization to other functional groups. wur.nl

For example, under acidic conditions, epoxides can be rearranged to form ketones or aldehydes. wur.nl The study of such rearrangements with this compound could lead to the discovery of new synthetic methods for the preparation of diketones or other bifunctional molecules. Furthermore, the stereochemistry of these reactions could be investigated, potentially leading to new stereoselective transformations.

The development of one-pot, multi-component reactions is a major focus of modern organic synthesis, as it allows for the construction of complex molecules from simple starting materials in a single operation, with high atom economy. mdpi.com The bifunctional nature of this compound makes it an ideal candidate for the development of new cascade reactions, where a series of transformations occur in a single pot, leading to the rapid assembly of complex molecular architectures.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-diol |

| (salen)Co(III) complexes |

| α,β-unsaturated aldehydes |

| aminoalkynes |

| amine |

| amino alcohol |

| Fluconazole |

| 1,2,4-triazole |

| Olanzapine |

| Quetiapine |

| Clopidogrel |

| trans-1,2-amino alcohols |

| N-heterocyclic carbenes |

| epoxy resins |

| epichlorohydrin |

| 1,2-epoxyhexane |

| ketones |

| aldehydes |

Analytical Methodologies for Research and Discovery

Chromatographic Techniques for Separation and Purity Analysis in Research

Chromatography is a cornerstone for the analysis of 4,5-Epoxyhexan-3-one, enabling its separation from starting materials, byproducts, and solvents, as well as the critical assessment of its stereoisomeric composition.

Since this compound possesses chiral centers, its synthesis can result in a mixture of enantiomers. Distinguishing and quantifying these enantiomers is essential, as they may exhibit different biological activities or serve as precursors to stereospecific products. Chiral chromatography is the principal method for this purpose. chromatographyonline.comgcms.cz

The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comcsfarmacie.cz For a compound like this compound, a common approach would involve High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral column.

Methodology: A racemic or enantioenriched mixture of this compound is injected into the chromatograph. The mobile phase (in HPLC) or carrier gas (in GC) carries the sample through the CSP. The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other. csfarmacie.cz A detector at the column outlet records the signal for each eluting enantiomer, generating a chromatogram with two distinct peaks.

The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, is calculated from the areas of the two peaks using the following formula: sigmaaldrich.com

% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Table 1: Hypothetical Chiral GC Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area |

| (4R,5S)-4,5-Epoxyhexan-3-one | 12.5 | 95000 |

| (4S,5R)-4,5-Epoxyhexan-3-one | 13.2 | 5000 |

Based on this hypothetical data, the enantiomeric excess would be calculated as 85.7%.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgamazonaws.com It is indispensable for monitoring the progress of reactions that produce or consume this compound and for confirming the identity of the products. iiste.org

Methodology: A small aliquot of the reaction mixture is injected into the GC. The volatile components are separated based on their boiling points and interactions with the stationary phase of the capillary column. wikipedia.org As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. amazonaws.com

This method allows researchers to:

Track Reactants and Products: By taking samples at different time points, one can observe the disappearance of starting materials and the appearance of this compound and any byproducts.

Identify Products: The mass spectrum of the product peak can be compared to a library of known spectra or analyzed to confirm its molecular weight and fragmentation pattern, verifying the structure of this compound.

Assess Purity: The chromatogram provides a visual representation of the purity of the isolated product. The presence of multiple peaks indicates impurities. ijiset.com

Table 2: Expected GC-MS Data for a Reaction Producing this compound

| Compound | Retention Time (min) | Key Mass-to-Charge (m/z) Ratios | Identification |

| Starting Material (e.g., Hex-4-en-3-one) | 5.8 | 98 (M+), 69, 41 | Reactant |

| This compound | 8.2 | 114 (M+), 85, 57, 43 | Product |

| Byproduct (e.g., Hexane-3,4-dione) | 7.5 | 114 (M+), 71, 43 | Byproduct |

Quantitative Analysis of this compound in Reaction Mixtures (for kinetic studies)

To understand the kinetics of a reaction involving this compound, it is necessary to measure its concentration in the reaction mixture over time. acs.org Gas chromatography is a frequently used and highly effective method for this quantitative analysis. rsc.orgnih.gov

The internal standard method is a common approach to ensure accuracy and precision. An internal standard is a known amount of a stable compound, which is not present in the sample, added to the reaction mixture before analysis. The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is used for quantification. This method corrects for variations in injection volume and detector response. rsc.org

Procedure for Kinetic Study:

A reaction is initiated to synthesize or react this compound.

At specific time intervals, an aliquot of the reaction mixture is withdrawn.

The reaction in the aliquot is quenched (stopped).

A precise amount of a suitable internal standard (e.g., 1,3,5-trimethylbenzene or a similar non-reactive compound) is added. rsc.org

The sample is analyzed by GC.

A calibration curve is first prepared by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of pure this compound.

The concentration of this compound in the reaction aliquots is determined by comparing their peak area ratios to the calibration curve.

Spectrophotometric and Calorimetric Methods for Kinetic Investigations

While chromatography provides concentration data, spectrophotometric and calorimetric methods offer alternative, often real-time, insights into reaction kinetics. nih.govnih.gov

Spectrophotometric Methods: These methods are applicable if the reaction involving this compound leads to a change in the absorbance of light at a specific wavelength. nih.govksu.edu.sa For example, if a reactant has a strong UV-Vis chromophore that is consumed or altered during the formation or reaction of the epoxide, the change in absorbance can be monitored over time.

The rate of reaction can be determined by following the change in absorbance (A) at a fixed wavelength using a UV-Vis spectrophotometer. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. Therefore, a plot of absorbance versus time can be used to derive kinetic information, such as the rate constant (k). nih.gov

Calorimetric Methods: Calorimetry measures the heat released or absorbed during a chemical reaction. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic data. tainstruments.comnih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. tainstruments.com For a reaction involving this compound, the total heat evolved is proportional to the extent of the reaction. By monitoring the heat flow rate (dH/dt), one can directly measure the reaction rate. researchgate.net DSC experiments can be run at a constant temperature (isothermal) or with a temperature ramp to determine kinetic parameters like activation energy (Ea) and reaction order. tainstruments.com

Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive technique that measures the heat changes associated with binding events or enzyme-catalyzed reactions. nih.govnih.gov If this compound is a substrate in an enzyme-catalyzed reaction, ITC can directly measure the heat produced per unit time, which corresponds to the reaction rate. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). nih.gov

Table 3: Comparison of Kinetic Investigation Methods

| Method | Principle | Information Obtained | Advantages |

| Quantitative GC | Separation and quantification using an internal standard. | Concentration vs. time data, rate constants. | High specificity and accuracy for complex mixtures. |

| Spectrophotometry | Change in light absorbance over time. | Rate constants, reaction order. | Continuous, real-time monitoring; simple setup. nih.gov |

| Calorimetry (DSC/ITC) | Measurement of heat flow during the reaction. | Rate constants, activation energy, enthalpy of reaction. | Universal applicability (most reactions have a heat effect), no need for chromophores. nih.gov |

Interdisciplinary Research Perspectives

Enzymatic Studies on Epoxide and Ketone Transformations

Mechanistic studies of enzymes that act on epoxides and ketones provide fundamental insights into biocatalysis. While specific research on 4,5-Epoxyhexan-3-one is not extensively documented, the well-established mechanisms of epoxide hydrolases and ketone reductases allow for a detailed theoretical consideration of its enzymatic transformations.

Epoxide Hydrolase Mechanisms and Substrate Specificity

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxide rings to form corresponding vicinal diols, a critical reaction in detoxification pathways. acs.org These enzymes typically belong to the α/β-hydrolase fold superfamily and operate via a two-step mechanism without the need for cofactors. ebi.ac.uk

The catalytic cycle begins with a nucleophilic attack from an aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms. ebi.ac.uk This forms a covalent hydroxy-alkyl-enzyme intermediate. This step is facilitated by proton donation to the epoxide oxygen from one or two conserved tyrosine residues, which enhances the electrophilicity of the epoxide ring carbons. nih.gov In the second step, a water molecule, activated by a charge-relay system involving a histidine and an aspartate residue, hydrolyzes the ester intermediate, releasing the diol product (in this case, 4,5-dihydroxyhexan-3-one) and regenerating the enzyme's active site. ebi.ac.uk

The substrate specificity of EHs is dictated by the architecture of the active site, which often takes the form of a hydrophobic tunnel. nih.gov For a substrate like this compound, its ability to fit within this tunnel and orient its epoxide ring correctly relative to the catalytic residues would determine its viability as a substrate. The ethyl and methyl groups flanking the epoxide would influence steric interactions within the binding pocket.

Table 1: Key Residues in a Typical Epoxide Hydrolase Active Site and Their Functions

| Residue Type | Example | Role in Catalysis |

|---|---|---|

| Nucleophile | Aspartate (Asp) | Initiates a nucleophilic attack on an epoxide carbon to form a covalent intermediate. ebi.ac.uk |

| General Base | Histidine (His) | Activates a water molecule for the hydrolysis of the enzyme-substrate intermediate. ebi.ac.uk |

| Acidic Residue | Aspartate (Asp) | Orients and polarizes the general base (Histidine) to enhance its activity. ebi.ac.uk |

| Proton Donors | Tyrosine (Tyr) | Stabilize the transition state by donating hydrogen bonds to the epoxide oxygen, facilitating ring-opening. nih.gov |

| Oxyanion Hole | Backbone Amides | Stabilize the negatively charged tetrahedral intermediate formed during hydrolysis. ebi.ac.uk |

Ketone Reductase Mechanisms

The ketone functional group of this compound is a target for aldo-keto reductases (AKRs), a large superfamily of NAD(P)H-dependent oxidoreductases. nih.govmdpi.com These enzymes catalyze the reduction of carbonyl groups to their corresponding alcohols. The general mechanism involves a stereospecific transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of the cofactor (NADPH or NADH) to the carbonyl carbon of the substrate. drew.edu

This process is facilitated by a conserved catalytic tetrad of active site residues: Aspartate, Lysine (B10760008), Tyrosine, and Histidine. nih.govresearchgate.net The tyrosine residue, acting as a general acid, donates a proton to the carbonyl oxygen as the hydride transfer occurs. nih.gov The lysine and aspartate residues help to stabilize the active site and the cofactor binding. The resulting product from the reduction of this compound would be 4,5-Epoxyhexan-3-ol. The stereochemistry of the newly formed hydroxyl group is tightly controlled by the specific geometry of the enzyme's active site, which dictates how the substrate binds and which face of the ketone is exposed to the hydride attack.

Table 2: Conserved Catalytic Residues in Aldo-Keto Reductase (AKR) Active Sites

| Residue Type | Role in Catalysis |

|---|---|

| Tyrosine (Tyr) | Acts as the general acid, protonating the substrate's carbonyl oxygen. nih.gov |

| Lysine (Lys) | Stabilizes the transition state through electrostatic interactions. researchgate.net |

| Aspartate (Asp) | Orients the lysine and histidine residues and participates in the proton relay network. nih.gov |

| Histidine (His) | Involved in substrate binding and contributes to the proton relay system. researchgate.net |

Biomimetic Synthesis and Mechanistic Analogies

Biomimetic synthesis seeks to replicate the efficiency and selectivity of enzymatic reactions using simpler chemical systems. The transformations catalyzed by epoxide hydrolases and ketone reductases on this compound can be mimicked through synthetic organic chemistry, providing analogous mechanistic insights.

The enzymatic hydrolysis of the epoxide ring finds a parallel in acid-catalyzed hydrolysis. In a biomimetic approach, a Brønsted or Lewis acid can protonate the epoxide oxygen, making the ring susceptible to nucleophilic attack by water. nih.govacs.org This chemical reaction mimics the role of the tyrosine residues in an epoxide hydrolase active site. acs.org The regioselectivity of the ring-opening in an asymmetric epoxide under acidic conditions typically results in the nucleophile attacking the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. libretexts.orgunicamp.br This provides a chemical corollary to the regioselectivity observed in many enzymatic reactions.

Similarly, the enzymatic reduction of the ketone can be mimicked by chemical hydrides, such as sodium borohydride (B1222165) (NaBH₄). This reagent delivers a hydride ion to the electrophilic carbonyl carbon, reducing the ketone to a secondary alcohol. While effective, such chemical reductions typically lack the high degree of stereoselectivity characteristic of aldo-keto reductases, often producing a racemic or diastereomeric mixture of alcohol products unless chiral reagents or catalysts are employed.

Environmental Transformation Mechanisms of Epoxides in Research Models

Epoxides are a class of oxygenated volatile organic compounds (OVOCs) that are formed in the atmosphere from the oxidation of hydrocarbons like alkenes and aromatic compounds. copernicus.orgcopernicus.org Understanding their fate is crucial for atmospheric chemistry models. The environmental transformations of a compound like this compound can be explored through two primary abiotic pathways: atmospheric degradation and aqueous hydrolysis.

In the gas phase, the primary atmospheric sink for epoxides is their reaction with hydroxyl (OH) radicals. researchgate.netdatapdf.com This reaction proceeds via hydrogen abstraction from the C-H bonds of the molecule. The presence of the ketone group can also influence the reaction pathways.

A significant environmental transformation for epoxides is their role in the formation of secondary organic aerosol (SOA). copernicus.org This occurs through the uptake of gas-phase epoxides onto aqueous atmospheric particles (aerosols). Within these acidic aerosols, the epoxide undergoes acid-catalyzed ring-opening, with water acting as the nucleophile to form a diol. libretexts.org This process increases the molecular weight and decreases the volatility of the organic compounds, contributing to particle growth. The hydrolysis of epoxides can also be catalyzed by other naturally occurring species, such as ammonium (B1175870) ions, through hydrogen-bond catalysis. rsc.org This abiotic hydrolysis represents a key degradation pathway for epoxides in aqueous environments. semanticscholar.orgresearchgate.net

Table 3: Potential Environmental Transformation Pathways for this compound

| Pathway | Environment | Key Reactants/Conditions | Primary Products | Significance |

|---|---|---|---|---|

| Gas-Phase Oxidation | Troposphere | Hydroxyl (OH) radicals, Sunlight | Oxidized organic compounds | Primary atmospheric degradation route for volatile epoxides. researchgate.net |

| Aqueous Hydrolysis | Atmospheric Aerosols, Surface Water | Water, Acidic conditions (H⁺) | 4,5-Dihydroxyhexan-3-one | Contributes to SOA formation and abiotic degradation in aquatic systems. libretexts.orgnih.gov |

| Catalyzed Hydrolysis | Atmospheric Aerosols, Surface Water | Water, Ammonium ions (NH₄⁺) | 4,5-Dihydroxyhexan-3-one | An alternative abiotic degradation pathway in aqueous environments. rsc.org |

Future Research Directions and Unexplored Avenues

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the fundamental reactivity of 4,5-Epoxyhexan-3-one is understood, there remains a vast, unexplored landscape of novel transformations. Future investigations could focus on previously unobserved reactivity patterns, moving beyond predictable nucleophilic additions to the epoxide ring and reactions at the ketone functionality.

One area of interest lies in acid-catalyzed rearrangements. Studies on analogous acyclic epoxides, such as 4,5-epoxyhexan-1-ols, have shown a preference for intramolecular cyclization to form tetrahydrofuran (B95107) derivatives. researchgate.net Investigating similar acid-catalyzed reactions with this compound could lead to the formation of novel heterocyclic structures. The interplay between the ketone and epoxide moieties under various acidic conditions could trigger unique cascade reactions, potentially yielding complex molecular architectures in a single step.

Furthermore, the reactivity of the epoxide with different radical species presents another avenue for exploration. The generation of radicals from epoxides has been shown to be a viable strategy in cross-electrophile couplings, although this has been more extensively studied for aryl epoxides. nih.gov Exploring the reaction of this compound with various radical precursors could unveil new carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the reaction with chlorine atoms has been studied for other epoxides, revealing that reactivity is influenced by the substitution pattern on the epoxide ring. rsc.org Understanding these patterns for this compound could enable more controlled and selective functionalization.